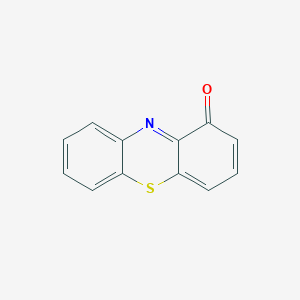![molecular formula C19H24FNO2Si B8620721 Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-](/img/structure/B8620721.png)
Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-
Descripción general
Descripción
Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- is a synthetic organic compound that features a combination of silyl ether, fluorophenyl, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- typically involves the following steps:
Formation of the Silyl Ether: The reaction begins with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the Fluorophenyl Group:
Formation of the Pyridinyl Group: Finally, the pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl and pyridinyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinyl groups allows for specific interactions with biological macromolecules, influencing pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-chlorophenyl)-2-(4-pyridinyl)-ethanone
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-bromophenyl)-2-(4-pyridinyl)-ethanone
Comparison:
- Uniqueness: The presence of the fluorophenyl group in Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- imparts unique electronic properties, making it distinct from its chloro and bromo analogs.
- Reactivity: The fluorine atom can influence the reactivity of the compound, particularly in substitution reactions, compared to chlorine or bromine.
Propiedades
Fórmula molecular |
C19H24FNO2Si |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-1-(4-fluorophenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C19H24FNO2Si/c1-19(2,3)24(4,5)23-18(15-10-12-21-13-11-15)17(22)14-6-8-16(20)9-7-14/h6-13,18H,1-5H3 |
Clave InChI |
RJFVLIVBISPPNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
![3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)











